molecular formula C12H15N3 B1414740 2-(1,4-Diazepan-1-yl)benzonitrile CAS No. 1020986-79-1

2-(1,4-Diazepan-1-yl)benzonitrile

Cat. No.: B1414740
CAS No.: 1020986-79-1
M. Wt: 201.27 g/mol
InChI Key: QOYMNMBDKTWPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)benzonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .

Safety and Hazards

“2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion, skin contact, and inhalation, among others .

Preparation Methods

The synthesis of 2-(1,4-Diazepan-1-yl)benzonitrile typically involves the reaction of benzyl cyanide with 1,4-diazepane under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst like sodium ethoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1,4-Diazepan-1-yl)benzonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

2-(1,4-Diazepan-1-yl)benzonitrile can be compared with other similar compounds, such as 2-[(1,4-Diazepan-1-yl)methyl]benzonitrile. While both compounds share a diazepane ring and a benzonitrile group, the presence of a methyl group in the latter provides different chemical properties and reactivity . This uniqueness makes this compound a valuable compound for specific research applications.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it an important tool for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-10-11-4-1-2-5-12(11)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYMNMBDKTWPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-Diazepan-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(1,4-Diazepan-1-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(1,4-Diazepan-1-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(1,4-Diazepan-1-yl)benzonitrile
Reactant of Route 5
2-(1,4-Diazepan-1-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(1,4-Diazepan-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.